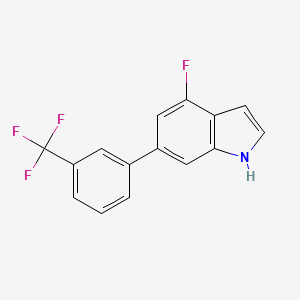![molecular formula C10H17N B13079624 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
2-{Bicyclo[2.2.1]heptan-2-yl}azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[2.2.1]heptan-2-yl}azetidine is a chemical compound characterized by the presence of a bicyclic structure fused to an azetidine ring. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with azetidine precursors. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed synthesis suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygenated derivatives.
Reduction: Reduction reactions can modify the bicyclic structure or the azetidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized derivatives that can be further utilized in various applications .
Applications De Recherche Scientifique
2-{Bicyclo[2.2.1]heptan-2-yl}azetidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials
Mécanisme D'action
The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine involves its interaction with molecular targets through its bicyclic and azetidine moieties. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in modulating chemokine receptors and other biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{Bicyclo[2.2.1]heptan-2-yl}acetamide: Similar in structure but with an acetamide group instead of an azetidine ring.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups that exhibit similar reactivity and applications.
Uniqueness
2-{Bicyclo[2.2.1]heptan-2-yl}azetidine is unique due to its combination of a bicyclic structure and an azetidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other bicyclic compounds.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)azetidine |
InChI |
InChI=1S/C10H17N/c1-2-8-5-7(1)6-9(8)10-3-4-11-10/h7-11H,1-6H2 |
Clé InChI |
PEZKDUKEQAEMQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C3CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)


![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)



![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
